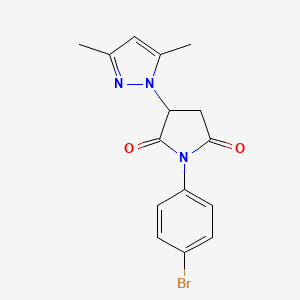
N,N'-1,2-phenylenebis(2-iodobenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,2-phenylenebis(2-iodobenzamide), also known as PIBB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PIBB is a symmetrical molecule that contains two iodobenzamide functional groups linked by a phenylene bridge.
科学的研究の応用
N,N'-1,2-phenylenebis(2-iodobenzamide) has been studied for its potential applications in various fields, including medicinal chemistry, molecular imaging, and materials science. In medicinal chemistry, N,N'-1,2-phenylenebis(2-iodobenzamide) has been investigated as a potential radiotracer for imaging β-amyloid plaques in Alzheimer's disease. In molecular imaging, N,N'-1,2-phenylenebis(2-iodobenzamide) has been studied as a potential fluorescent probe for detecting protein-protein interactions. In materials science, N,N'-1,2-phenylenebis(2-iodobenzamide) has been investigated as a potential building block for the synthesis of supramolecular structures.
作用機序
The mechanism of action of N,N'-1,2-phenylenebis(2-iodobenzamide) is not well understood. However, it is believed that N,N'-1,2-phenylenebis(2-iodobenzamide) binds to specific targets in cells, leading to changes in cellular function. In medicinal chemistry, N,N'-1,2-phenylenebis(2-iodobenzamide) has been shown to bind to β-amyloid plaques in the brain, making it a potential radiotracer for imaging Alzheimer's disease. In molecular imaging, N,N'-1,2-phenylenebis(2-iodobenzamide) has been shown to bind to protein targets, leading to changes in fluorescence intensity.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N'-1,2-phenylenebis(2-iodobenzamide) have not been extensively studied. However, it is believed that N,N'-1,2-phenylenebis(2-iodobenzamide) may have an impact on cellular function due to its ability to bind to specific targets in cells. In medicinal chemistry, N,N'-1,2-phenylenebis(2-iodobenzamide) has been shown to bind to β-amyloid plaques in the brain, making it a potential radiotracer for imaging Alzheimer's disease. In molecular imaging, N,N'-1,2-phenylenebis(2-iodobenzamide) has been shown to bind to protein targets, leading to changes in fluorescence intensity.
実験室実験の利点と制限
The advantages of N,N'-1,2-phenylenebis(2-iodobenzamide) for lab experiments include its symmetrical structure, which allows for easy modification, and its potential applications in various fields, including medicinal chemistry, molecular imaging, and materials science. The limitations of N,N'-1,2-phenylenebis(2-iodobenzamide) for lab experiments include its limited solubility in water, which may limit its use in certain applications, and its potential toxicity, which may require special handling procedures.
将来の方向性
There are several future directions for N,N'-1,2-phenylenebis(2-iodobenzamide) research. In medicinal chemistry, N,N'-1,2-phenylenebis(2-iodobenzamide) could be further investigated as a potential radiotracer for imaging β-amyloid plaques in Alzheimer's disease. In molecular imaging, N,N'-1,2-phenylenebis(2-iodobenzamide) could be further studied as a potential fluorescent probe for detecting protein-protein interactions. In materials science, N,N'-1,2-phenylenebis(2-iodobenzamide) could be further investigated as a potential building block for the synthesis of supramolecular structures. Additionally, more research is needed to better understand the mechanism of action and potential biochemical and physiological effects of N,N'-1,2-phenylenebis(2-iodobenzamide).
合成法
The synthesis of N,N'-1,2-phenylenebis(2-iodobenzamide) involves the reaction of 2-iodobenzoic acid with 1,2-phenylenediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N,N'-1,2-phenylenebis(2-iodobenzamide) as a white solid with a yield of approximately 60%.
特性
IUPAC Name |
2-iodo-N-[2-[(2-iodobenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14I2N2O2/c21-15-9-3-1-7-13(15)19(25)23-17-11-5-6-12-18(17)24-20(26)14-8-2-4-10-16(14)22/h1-12H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPAFZNORSWFKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3I)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14I2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-benzene-1,2-diylbis(2-iodobenzamide) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4883919.png)

![2-chloro-N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4883928.png)
![N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-ethoxyphenyl)-2-hydroxyacetamide](/img/structure/B4883932.png)

![4-({N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzamide](/img/structure/B4883951.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4883956.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-butyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4883968.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4883969.png)
![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)nicotinamide](/img/structure/B4883976.png)
![2-chloro-5-nitro-N-(3-oxo-3H-benzo[f]chromen-2-yl)benzamide](/img/structure/B4883978.png)
![4-(2-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}ethyl)-N-phenyl-1-piperazinecarboxamide](/img/structure/B4883999.png)

![{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B4884009.png)